2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide
Descripción general
Descripción
2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide, also known as BI-2536, is a small molecule inhibitor of the mitotic kinase polo-like kinase 1 (PLK1). It was first synthesized in 2006 and has since been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide inhibits PLK1 by binding to the kinase domain and preventing its activation. This leads to defects in mitotic spindle formation and chromosome segregation, ultimately resulting in cell death. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces G2/M cell cycle arrest, inhibits cell proliferation, and induces apoptosis. It has also been shown to inhibit angiogenesis, the process by which new blood vessels form to support tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide has several advantages for use in lab experiments. It has a high degree of selectivity for PLK1, making it a useful tool for studying the role of PLK1 in cell division and proliferation. It is also relatively easy to synthesize and purify, making it readily available for research. However, this compound has some limitations as well. It has a short half-life in vivo, making it difficult to use in animal studies. It also has low solubility in water, which can make it challenging to administer.
Direcciones Futuras
There are several potential future directions for research involving 2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide. One area of interest is the development of more potent and selective PLK1 inhibitors. Another area of focus is the use of this compound in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Additionally, this compound has shown promise in the treatment of other diseases, such as malaria and hepatitis C, and further research in these areas may be warranted.
Aplicaciones Científicas De Investigación
2-amino-N'-(1H-indol-3-ylmethylene)benzohydrazide has been shown to have potent anti-tumor activity in a variety of cancer cell lines and animal models. It works by inhibiting PLK1, a protein kinase that plays a critical role in cell division and proliferation. PLK1 is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Propiedades
IUPAC Name |
2-amino-N-[(E)-1H-indol-3-ylmethylideneamino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-14-7-3-1-6-13(14)16(21)20-19-10-11-9-18-15-8-4-2-5-12(11)15/h1-10,18H,17H2,(H,20,21)/b19-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBJWSCATHPDAX-VXLYETTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CC=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CC=C3N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.